2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(cyclopentanecarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(16)9-10-5-7-14(8-6-10)13(17)11-3-1-2-4-11/h10-11H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWBOWUXLGXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Mechanism of Action of Cyclopentanecarbonyl Piperidine Compounds: Structural Pre-organization and Target Selectivity
Executive Summary
In modern drug development, the efficacy of a small molecule is dictated not only by its functional groups but by its spatial pre-organization. The cyclopentanecarbonyl piperidine scaffold has emerged as a "privileged motif" in medicinal chemistry. By leveraging intrinsic thermodynamic forces—specifically pseudoallylic strain—this scaffold locks molecules into highly specific conformations. This in-depth technical guide explores the core chemical mechanics of this scaffold and its dual application in two distinct therapeutic areas: Orexin Type 2 Receptor (OX2R) agonism for sleep disorders, and Rho-associated protein kinase (ROCK1/2) inhibition for glaucoma.
Thermodynamic Pre-Organization: The Chemistry of Pseudoallylic Strain
From a mechanistic standpoint, the power of the cyclopentanecarbonyl piperidine core lies in its classification as an N-acylpiperidine. The amide bond (C–N) connecting the cyclopentanecarbonyl group to the piperidine ring possesses a partial double-bond character due to resonance.
This rigid planar geometry induces a severe steric clash—known as1[1].
To resolve this strain, the piperidine ring is thermodynamically forced to adopt a chair conformation where the 2-substituent is pushed into an axial orientation . This conformational flipping is not arbitrary;1[1]. By pre-organizing the molecule's exit vectors, the entropic penalty typically incurred during target binding is drastically minimized, allowing for high-affinity interactions.
Biological Application I: Orexin Type 2 Receptor (OX2R) Agonism
The precise axial exit vectors dictated by pseudoallylic strain make this scaffold ideal for targeting complex G-protein-coupled receptors (GPCRs). Substituted piperidines utilizing the cyclopentanecarbonyl moiety have been successfully developed as2[2].
When the pre-organized piperidine core binds to the orthosteric pocket of OX2R, it triggers a Gq/11-coupled signal transduction cascade. This leads to the cleavage of PIP2 by Phospholipase C (PLC), generating Inositol triphosphate (IP3) and Diacylglycerol (DAG), ultimately resulting in the intracellular calcium release required for neuronal firing and wakefulness.
Fig 1: OX2R activation pathway by cyclopentanecarbonyl piperidine agonists leading to wakefulness.
Biological Application II: ROCK1/2 Kinase Inhibition in Glaucoma
Beyond GPCRs, the scaffold demonstrates remarkable utility in kinase inhibition. In the treatment of glaucoma, lowering intraocular pressure (IOP) is achieved by inhibiting Rho-associated protein kinases (ROCK1/2), which relaxes the trabecular meshwork.
In advanced ROCK inhibitors, the cyclopentanecarbonyl group serves a dual purpose. First, it provides the optimal lipid–water partition characteristics (logP) necessary for the drug to efficiently penetrate the cornea. Second,3[3]. This specific interaction drastically improves the selectivity of the compound for ROCK over off-target kinases like MNK.
Fig 2: Structural logic of ROCK1/2 inhibition for glaucoma treatment via intraocular pressure drop.
Experimental Workflows and Validation Protocols
To ensure scientific integrity, evaluating these compounds requires self-validating assay systems that isolate the specific mechanism of action while controlling for baseline biological noise.
Protocol A: FLIPR Calcium Assay for OX2R Agonism Validation
Causality Focus: Isolating Gq-coupled calcium transients from endogenous cellular noise.
-
Cell Seeding & Null Background Control: Plate CHO (Chinese Hamster Ovary) cells stably expressing human OX2R at 20,000 cells/well in a 384-well plate. Causality: CHO cells lack endogenous orexin receptors. Any calcium signal generated is self-validated as exclusively OX2R-mediated.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) and Probenecid for 60 minutes. Causality: The AM ester modification allows the dye to passively cross the lipid bilayer. Intracellular esterases cleave the AM group, trapping the dye inside. Probenecid inhibits efflux pumps, preventing dye leakage and ensuring a stable baseline.
-
Kinetic Reading: Inject the cyclopentanecarbonyl piperidine compound and immediately read fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals. Causality: Gq-mediated calcium release is a rapid, transient spike. Real-time kinetic reading is mandatory to capture the peak maximum (Emax) for accurate EC50 calculation.
Protocol B: Time-Resolved FRET (TR-FRET) for ROCK1 Inhibition
Causality Focus: Direct measurement of competitive kinase pocket binding.
-
Enzyme-Substrate Baseline Establishment: Incubate recombinant ROCK1 (0.5 nM) with a generic biotinylated peptide substrate and ATP at the predetermined Km value. Causality: Setting ATP at its Km ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding or adjacent Asp216 pocket.
-
Inhibitor Introduction: Add the piperidine compound in a 10-point dose-response titration and incubate for 60 minutes. Causality: Allows the pre-organized axial conformer to reach thermodynamic binding equilibrium within the kinase domain.
-
Signal Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Causality: If the kinase is active, the antibody binds the phosphorylated substrate, bringing Europium and APC into close proximity to generate a FRET signal. A decrease in FRET signal directly correlates with the compound's inhibitory potency (IC50), validating the mechanism.
Quantitative Data Summary
The table below consolidates the key physicochemical and pharmacological parameters that define the efficacy of the cyclopentanecarbonyl piperidine scaffold across its primary targets.
| Compound Class / Target | Key Structural Feature | Primary Pharmacological Effect | Thermodynamic / Kinetic Parameter |
| N-acylpiperidines (Core) | C–N partial double bond | Conformational pre-organization | ΔG up to -3.2 kcal/mol (axial preference) |
| OX2R Agonists | Axial 2-substituent exit vector | Gq/11 activation, Ca2+ release | High target affinity (EC50 in low nM range) |
| ROCK1/2 Inhibitors | Cyclopentyl group (lipophilic) | Corneal penetration, IOP reduction | High logP; >95% kinase inhibition at 5 μM |
References
- Zhao, H. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- Takeda Pharmaceutical Company Limited. "US20170226137A1 - Substituted piperidine compound and use thereof.
- Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety.
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, a small molecule with potential pharmaceutical applications. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, emphasizing the causality behind experimental choices to ensure a robust and self-validating stability assessment.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the compound's shelf-life, storage conditions, and ultimately, its safety and efficacy.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of the thermodynamic stability of a drug candidate like 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is a non-negotiable prerequisite for its advancement through the development pipeline.
Stability testing provides crucial evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide will delineate a systematic approach to characterizing the thermodynamic stability profile of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, from foundational principles to detailed experimental protocols.
Molecular Structure and Potential Instabilities
The chemical structure of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid features several functional groups that could be susceptible to degradation:
-
Amide Linkage: The tertiary amide bond formed between the cyclopentanecarbonyl group and the piperidine nitrogen is a potential site for hydrolysis, especially under acidic or basic conditions.
-
Carboxylic Acid: The acetic acid moiety introduces a site for potential decarboxylation, particularly at elevated temperatures. It also influences the molecule's overall polarity and solubility.
-
Piperidine Ring: While generally stable, the piperidine ring can undergo ring-opening reactions under harsh conditions.[4] The nitrogen atom is also a potential site for oxidation.
-
Cyclopentyl Group: This aliphatic ring is relatively inert but could be susceptible to oxidation under aggressive conditions.
A comprehensive stability assessment must therefore probe the molecule's resilience to hydrolytic, oxidative, and thermal stress.
Experimental Approach to Thermodynamic Stability Assessment
A multi-faceted approach is essential for a thorough evaluation of thermodynamic stability. This typically involves a combination of thermal analysis techniques and accelerated stability (forced degradation) studies.
Thermal Analysis
Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature.
Purpose: DSC is employed to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events. A sharp, high-temperature melting point is often indicative of a stable crystalline solid.
Experimental Protocol:
-
Accurately weigh 2-5 mg of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min) from ambient temperature to a temperature above the expected melting or decomposition point (e.g., 250 °C).
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event.
Purpose: TGA measures changes in the mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose and to quantify the extent of mass loss.
Experimental Protocol:
-
Accurately weigh 5-10 mg of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid onto a tared TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air purge from ambient temperature to a high temperature (e.g., 500 °C).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Accelerated Stability (Forced Degradation) Studies
Forced degradation studies are designed to intentionally degrade the API under more aggressive conditions than those used for long-term stability testing.[4] These studies are crucial for identifying potential degradation products and establishing degradation pathways.[3]
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid in a suitable solvent (e.g., methanol:water 1:1) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid API in a controlled temperature oven at 80°C. Withdraw samples at 1, 3, and 7 days. Dissolve in the initial solvent for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison.
Table 1: Thermal Analysis Data
| Parameter | Result | Interpretation |
| Melting Point (DSC) | e.g., 155.2 °C | Indicates a crystalline solid with a defined melting temperature. |
| Heat of Fusion (DSC) | e.g., 45.8 J/g | Provides information on the crystallinity of the material. |
| Decomposition Onset (TGA) | e.g., 210.5 °C | The temperature at which significant thermal degradation begins. |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Major Degradants (m/z) |
| 0.1 M HCl, 60°C | 24 h | e.g., 12.5% | e.g., [M+H]+ of piperidine-4-yl-acetic acid and cyclopentanecarboxylic acid |
| 0.1 M NaOH, 60°C | 24 h | e.g., 18.2% | e.g., [M+H]+ of piperidine-4-yl-acetic acid and cyclopentanecarboxylic acid |
| 3% H₂O₂, RT | 24 h | e.g., 5.8% | e.g., [M+H]+ of N-oxide derivative |
| Solid, 80°C | 7 days | e.g., 2.1% | e.g., Minor unidentified peaks |
Potential Degradation Pathways
Based on the forced degradation data, potential degradation pathways can be proposed. For 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, the most likely primary degradation pathway is the hydrolysis of the amide bond.
Caption: Potential degradation pathways.
Conclusion and Recommendations
A thorough investigation of the thermodynamic stability of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is paramount for its successful development as a pharmaceutical agent. The experimental framework outlined in this guide, combining thermal analysis and forced degradation studies, provides a robust methodology for characterizing its stability profile. The primary anticipated degradation pathway is hydrolysis of the amide bond, though oxidative and thermal degradation should also be carefully evaluated.
Based on the stability data generated, appropriate storage conditions, re-test periods, and shelf-life can be established.[1][5] Furthermore, the identification of degradation products is essential for toxicological assessment and for setting appropriate limits in the final drug product specification.
References
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Huynh-Ba, K. & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available at: [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
Thermodynamic Solubility Profile of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid in Organic Solvents
Executive Summary
The compound 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (CAS: 1484760-45-3) is a highly specialized amphiphilic building block utilized in advanced organic synthesis and drug discovery. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (such as crystallization or liquid-liquid extraction), and formulating assay vehicles.
Unlike simple aliphatic amines, the structural nuances of this molecule dictate a highly specific solvation behavior. This technical guide deconstructs the structural causality behind its solubility, provides a predictive thermodynamic framework, and outlines a self-validating experimental protocol for precise solubility determination.
Structural Causality & Physicochemical Paradigm
To predict and manipulate the solubility of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, one must first analyze its distinct functional domains.
The parent compound, piperidine-4-acetic acid, contains a basic secondary amine (pKa ≈ 10–11) and an acidic carboxylic acid (pKa ≈ 3–4). At neutral pH, it exists predominantly as a zwitterion, leading to high crystal lattice energy and notoriously poor solubility in both water and organic solvents 1.
However, the acylation of the piperidine nitrogen with cyclopentanecarbonyl chloride 2 fundamentally alters this physicochemical landscape:
-
Abolition of Zwitterionic Character: The basic secondary amine is converted into a neutral tertiary amide. The lone pair of the nitrogen is delocalized into the carbonyl oxygen via resonance, effectively reducing its basicity to near zero.
-
Lipophilic Bulk: The addition of the cyclopentyl ring significantly increases the lipophilic surface area of the molecule, shifting its affinity toward non-aqueous media.
-
Carboxylic Acid Dimerization: With the amine neutralized, the carboxylic acid (pKa ~4.5–5.0) becomes the dominant polar moiety. In the solid state, carboxylic acids form robust homosynthons (dimers) via intermolecular hydrogen bonding 3.
For dissolution to occur in an organic solvent, the solvent must possess either sufficient hydrogen-bond accepting capability to disrupt these carboxylic acid dimers, or sufficient polarizability to solvate the bulky lipophilic domains. N-substituted amides generally exhibit enhanced solubility in organic solvents compared to their unsubstituted counterparts due to the suppression of rigid, multi-directional hydrogen-bond networks 4.
Fig 1: Structural causality of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid solvation.
Thermodynamic Solubility Profile in Organic Solvents
Based on the physicochemical principles outlined above and homologous compound data 5, the solubility of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid in standard organic solvents is summarized below.
Quantitative Data Summary
| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism |
| Polar Aprotic | DMSO, DMF | > 50 (Freely Soluble) | Strong H-bond acceptance from the solvent (S=O or C=O) effectively disrupts the carboxylic acid homosynthons. |
| Chlorinated | Dichloromethane (DCM) | 20 - 50 (Soluble) | High solvent polarizability stabilizes the amide dipole; strong Van der Waals forces solvate the lipophilic rings. |
| Alcohols | Methanol, Ethanol | 10 - 30 (Soluble) | Protic H-bonding networks solvate both the polar acid/amide domains and the lipophilic core. |
| Esters | Ethyl Acetate (EtOAc) | 5 - 15 (Sparingly Soluble) | Moderate dipole-dipole interactions; limited capacity to fully disrupt strong solid-state H-bonding. |
| Non-Polar | Hexane, Heptane | < 1 (Practically Insoluble) | Insufficient dielectric constant to overcome the crystal lattice energy of the carboxylic acid dimers. |
Self-Validating Protocol for Thermodynamic Solubility
Kinetic dissolution (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the absolute maximum concentration at equilibrium). To generate trustworthy data for drug development, methodologies must be self-validating. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV, integrating internal checks to guarantee thermodynamic accuracy.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Methodology
1. Dual-Load Solid Addition (The Saturation Check)
-
Action: Into two separate amber glass vials, add 50 mg and 100 mg of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, respectively. Add exactly 1.0 mL of the target organic solvent to each vial.
-
Causality: Using two different excess masses proves that the solution has reached true saturation. If the 100 mg vial yields a higher HPLC concentration than the 50 mg vial, the system is not saturated, and more solid must be added.
2. Isothermal Equilibration (The Time Check)
-
Action: Seal the vials and place them in an orbital shaker set to exactly 25.0 ± 0.5 °C at 300 RPM.
-
Causality: Solubility is exponentially dependent on temperature. Strict isothermal conditions are mandatory.
3. Phase Separation & Sampling
-
Action: After 24 hours, extract a 200 µL aliquot from each vial. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids. Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 50 µL of filtrate.
-
Causality: Centrifugation prevents filter clogging. Discarding the initial filtrate saturates any non-specific binding sites on the PTFE membrane, ensuring the collected sample reflects the true solution concentration.
4. HPLC-UV Quantification
-
Action: Dilute the filtered aliquots with the mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the UV detector (typically set to 210-220 nm for the amide/carbonyl absorbance).
-
Causality: Direct injection of saturated organic solutions can cause precipitation in the HPLC loop or column, leading to carryover and catastrophic system over-pressurization.
5. Thermodynamic Validation
-
Action: Repeat the sampling process at 48 hours.
-
Causality: If the calculated concentrations at 24 hours and 48 hours match (within ±5%), and the 50 mg load matches the 100 mg load, the data is definitively validated as the Thermodynamic Equilibrium Solubility.
References
-
Solubility Behavior and Solution Chemistry of Indomethacin Cocrystals in Organic Solvents Source: Crystal Growth & Design - ACS Publications URL:[Link]
Sources
Application Note: Step-by-Step Synthesis Protocol for 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
Executive Summary
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (CAS 1484760-45-3) is a highly versatile, functionalized building block frequently utilized in medicinal chemistry and drug discovery. Featuring a piperidine core, a lipophilic cyclopentyl amide, and a terminal carboxylic acid handle, it is commonly employed in the synthesis of GPCR ligands and enzyme inhibitors. This application note details a highly scalable, atom-economical synthesis route utilizing a biphasic Schotten-Baumann acylation.
Mechanistic Rationale & Chemoselectivity
The most efficient method to synthesize this compound from commercially available starting materials is via the direct N-acylation of 2-(piperidin-4-yl)acetic acid using cyclopentanecarbonyl chloride.
To achieve this without the need for protecting groups, the reaction leverages Schotten-Baumann conditions (a biphasic aqueous/organic system with an inorganic base). The chemoselectivity of this reaction is strictly governed by pH-dependent nucleophilicity differences. At a pH > 9, the carboxylic acid moiety is deprotonated to form a carboxylate anion, while the secondary amine of the piperidine ring is maintained as a reactive free base. The secondary amine is a significantly stronger nucleophile than the carboxylate anion.
Furthermore, any transient mixed anhydride formed via unwanted O-acylation is rapidly hydrolyzed back to the carboxylate by the aqueous base, whereas the newly formed amide bond remains robustly stable under these alkaline conditions. This kinetic and thermodynamic control makes Schotten-Baumann acylation the industrial standard for generating N-acyl amino acids [1]. The use of stoichiometric acid chloride activation remains the most prevalent method for N-acylation in pharmaceutical synthesis due to its reliability and high yield[2]. In acidic or neutral media, alternative chemoselectivities would dominate, making the alkaline environment the critical variable for success[3].
Experimental Workflow
Figure 1: Step-by-step Schotten-Baumann synthesis workflow for the target compound.
Materials and Reagents
The following table summarizes the quantitative data required for a standard 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-(Piperidin-4-yl)acetic acid | 143.18 | 1.0 | 1.43 g | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 1.00 g | Base / Deprotonation |
| Cyclopentanecarbonyl chloride | 132.59 | 1.1 | 1.46 g (1.34 mL) | Acylating Agent |
| Tetrahydrofuran (THF) | 72.11 | - | 15 mL | Organic Solvent |
| Water (Deionized) | 18.02 | - | 15 mL | Aqueous Solvent |
| Hydrochloric Acid (2M) | 36.46 | ~1.5 | ~7.5 mL | Acidification |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction Solvent |
Detailed Step-by-Step Protocol
Phase 1: Biphasic System Preparation
-
Apparatus Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Substrate Addition : Add 2-(piperidin-4-yl)acetic acid (1.43 g, 10.0 mmol) to the flask.
-
Base Addition : Add 15 mL of deionized water, followed by the slow addition of solid NaOH (1.00 g, 25.0 mmol). Stir until the solid is completely dissolved.
-
Causality: Exactly 2.5 equivalents of NaOH are utilized to create a self-validating buffer system: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the HCl byproduct generated during acylation, and 0.5 eq to maintain the pH > 9 throughout the reaction, ensuring the amine remains a nucleophilic free base.
-
-
Solvent Addition : Add 15 mL of Tetrahydrofuran (THF) to the aqueous solution to create a biphasic mixture. THF dissolves the acid chloride and the resulting amphiphilic product, preventing premature precipitation.
Phase 2: Controlled Acylation
-
Cooling : Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C.
-
Reagent Preparation : Transfer cyclopentanecarbonyl chloride (1.34 mL, 11.0 mmol) into a pressure-equalizing dropping funnel or a glass syringe.
-
Dropwise Addition : Add the acid chloride dropwise to the vigorously stirring biphasic mixture over a period of 15–20 minutes.
-
Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers. The low temperature (0–5 °C) minimizes the competing hydrolysis of the highly reactive acid chloride by hydroxide ions, heavily favoring the aminolysis pathway.
-
Phase 3: Reaction Monitoring & Quenching
-
Temperature Adjustment : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stirring : Continue vigorous stirring for 2–4 hours.
-
Monitoring : Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH). The starting material should be completely consumed.
Phase 4: Workup & Isolation
-
Initial Wash : Transfer the biphasic mixture to a separatory funnel. Add 20 mL of EtOAc and shake well. Allow the layers to separate.
-
Organic Discard : Discard the upper organic layer.
-
Causality: This initial wash removes unreacted acid chloride (which may have hydrolyzed to neutral impurities) and any non-polar byproducts. The target product remains safely in the aqueous layer as a highly water-soluble sodium carboxylate salt.
-
-
Cooling : Transfer the basic aqueous layer to an Erlenmeyer flask and cool it in an ice bath.
-
Acidification : Carefully add 2M HCl dropwise while stirring continuously until the pH of the solution reaches 2.0–2.5 (verify with pH indicator paper).
-
Causality: The pKa of the aliphatic carboxylic acid is approximately 4.5. Acidifying to pH 2 ensures complete protonation of the carboxylate back to the free carboxylic acid, shifting its solubility preference from the aqueous phase to the organic phase.
-
-
Extraction : Transfer the acidified aqueous mixture back to the separatory funnel. Extract with EtOAc (3 × 30 mL).
-
Brine Wash : Combine the organic extracts and wash with 30 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
Analytical Characterization
To validate the structural integrity of the synthesized compound, compare the obtained data against the following expected parameters:
-
LC-MS (ESI) : Expected m/z [M+H]⁺ for C13H21NO3 is 240.16 .
-
1H NMR (400 MHz, DMSO-d6) : Look for a broad multiplet corresponding to the piperidine protons (broadening is typical due to restricted rotation around the amide bond causing rotamers), a multiplet for the cyclopentyl methine proton (~2.8-3.0 ppm), and a doublet/singlet for the acetic acid CH2 group (~2.1-2.2 ppm). The carboxylic acid proton typically appears as a broad singlet >12.0 ppm.
Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Low yield / Unreacted starting material | pH dropped below 9 during acylation, protonating the amine and rendering it non-nucleophilic. | Monitor pH during the addition phase. Add additional NaOH (aq) if the pH drops below 9. |
| Formation of di-acylated byproducts | Excess acid chloride reacted with the carboxylate to form a stable mixed anhydride. | Ensure strict temperature control (0-5 °C) and do not exceed 1.1 equivalents of acid chloride. |
| Product does not extract into EtOAc | Incomplete acidification; the product remains as a water-soluble sodium salt. | Verify the aqueous layer is strictly pH 2.0-2.5 before extraction. Add more 2M HCl if needed. |
| Emulsion forms during extraction | High concentration of the amphiphilic product and residual THF in the aqueous layer. | Evaporate residual THF under reduced pressure before extraction, or add more brine to increase ionic strength. |
Preparation of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid Stock Solutions for High-Fidelity Assays
Abstract
This comprehensive guide details the critical considerations and step-by-step protocols for the preparation of high-quality, reproducible stock solutions of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to provide a foundational understanding of the chemical principles governing the solubility, stability, and handling of this piperidine acetic acid derivative. By adhering to these protocols, researchers can ensure the integrity of their experimental outcomes and the reliability of their data in a variety of biological assays.
Introduction: Understanding the Molecule
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is a small molecule characterized by a piperidine core, a feature common in many biologically active compounds. The presence of both a carboxylic acid group and a tertiary amine within the piperidine ring suggests that the molecule is likely zwitterionic at physiological pH. This dual-charge nature can significantly impact its aqueous solubility, often leading to challenges in preparing solutions for biological assays. The cyclopentanecarbonyl substituent adds to the lipophilicity of the molecule.
Due to its limited aqueous solubility, the use of an organic co-solvent is typically necessary for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this class of compounds due to its high solubilizing power and miscibility with aqueous assay media. However, the potential for solvent-induced effects on assay performance necessitates careful control of the final solvent concentration.
Materials and Equipment
2.1. Reagents
-
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, deionized, or distilled water (for aqueous buffers)
-
Assay-specific buffer or cell culture medium
2.2. Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Calibrated pipettes and sterile, disposable tips
-
Sterile, low-retention microcentrifuge tubes or amber glass vials
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid in DMSO. This high-concentration stock serves as the primary source for preparing more dilute working solutions.
3.1. Calculation of Required Mass
To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Table 1: Example Calculation for a 10 mM Stock Solution
| Parameter | Value |
| Desired Stock Concentration | 10 mM (0.01 M) |
| Molecular Weight (MW) | User to input the specific MW of their compound lot |
| Volume of DMSO | 1 mL (0.001 L) |
| Calculated Mass (mg) | 0.01 M x 0.001 L x MW ( g/mol ) x 1000 mg/g |
3.2. Step-by-Step Procedure
-
Pre-Weighing Preparations: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: On an analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vessel containing the compound.
-
Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath at room temperature. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: The freshly prepared stock solution should be stored under the recommended conditions (see Section 6).
Protocol 2: Preparation of Working Solutions for Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium. It is critical to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts.
4.1. Best Practices for Dilution
-
Serial Dilutions: For achieving low micromolar or nanomolar concentrations, performing serial dilutions is more accurate than a single large dilution.
-
Aqueous Media Addition: To prevent precipitation of the compound, add the aqueous buffer or medium to the DMSO stock solution, rather than the other way around. This avoids a sudden, localized high concentration of the compound in an aqueous environment.
4.2. Example Dilution for a 10 µM Final Concentration
-
Intermediate Dilution: Prepare a 100-fold intermediate dilution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of the assay buffer or cell culture medium. This results in a 100 µM intermediate solution. Gently mix by pipetting or brief vortexing.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the assay buffer or cell culture medium to achieve a final concentration of 10 µM.
Table 2: Recommended Final DMSO Concentrations in Assays
| Assay Type | Recommended Maximum DMSO Concentration | Rationale |
| Cell-based assays | ≤ 0.5% (v/v) | Higher concentrations can be cytotoxic and interfere with cellular processes.[1] |
| Biochemical assays | ≤ 1% (v/v) | Enzymes and other proteins can be sensitive to higher concentrations of DMSO. |
| In vivo studies | Varies significantly | Must be determined on a case-by-case basis, considering the animal model and route of administration. |
Important: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.
Quality Control and Validation
Ensuring the quality of the stock solution is paramount for reproducible results.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If observed, gently warm the solution to 37°C and vortex to redissolve.
-
Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Functional Assay: The most definitive quality control is the consistent performance of the compound in a validated functional assay.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the compound.
-
Solid Compound: Store the solid form of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid at -20°C in a desiccator to protect it from moisture and light.
-
Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
-
-
Working Solutions: Aqueous working solutions are generally not stable and should be prepared fresh for each experiment. Do not store diluted solutions in aqueous buffers.
Workflow Visualization
Caption: Workflow for the preparation and storage of stock and working solutions.
References
-
Hansen, H. S., Andersen, K. T., & Nielsen, C. H. (2013). Considerations regarding use of solvents in in vitro cell based assays. Journal of Immunological Methods, 396(1-2), 147–150. [Link]
-
Iversen, P. W., Eastwood, B. J., & Sittampalam, G. S. (2016). Considerations regarding use of solvents in in vitro cell based assays. Perspectives of the ASHA Special Interest Groups, 1(1), 33-43. [Link]
-
Hassan, S. N. H., & Ahmad, F. (2021). Considering dimethyl sulfoxide solvent toxicity to mammalian cells and its biological effects. Experimental Oncology, 43(3), 225-232. [Link]
-
EU-OPENSCREEN. (2021). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]
Sources
Application Note: 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid in Modern Drug Discovery and Synthetic Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic selection of pre-functionalized building blocks dictates the success of lead optimization campaigns. 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (CAS: 1484760-45-3) is a highly versatile, privileged intermediate [[1]](). By combining a rigid piperidine core, a sterically defined cyclopentyl cap, and a reactive acetic acid handle, this molecule serves as an optimal scaffold for synthesizing central nervous system (CNS) penetrant agents, nuclear receptor modulators, and Proteolysis Targeting Chimeras (PROTACs).
This guide provides an authoritative, in-depth analysis of its structural rationale, quantitative physicochemical profiling, and self-validating experimental protocols for its deployment in drug discovery workflows.
Structural Rationale & Pharmacological Logic
The architecture of this intermediate is strategically designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties):
-
Cyclopentanecarbonyl Motif (Lipophilic Pocket Binder): This sterically defined ring system acts as a potent anchor for hydrophobic pockets. In the development of Farnesoid X Receptor (FXR) antagonists, the N-acylated piperidine ring has been proven to be a key structural element that establishes critical van der Waals interactions, significantly driving receptor antagonism [[2]]().
-
Piperidine Core (Rigidity & CNS Penetration): The saturated nitrogen heterocycle provides conformational restriction, reducing the entropic penalty upon target binding compared to linear alkyl chains. N-acyl piperidine derivatives are heavily utilized to replace metabolically labile or toxicophores (such as anilines), affording excellent potency and CNS penetration in targets like TREK ion channels 3.
-
Acetic Acid Appendage (Versatile Conjugation): The terminal carboxylic acid serves as a flexible synthetic handle. It enables rapid library generation via amide coupling and acts as a highly valued rigidified linker in PROTACs and peptidomimetics due to its balanced lipophilicity 4.
Caption: Structural logic of the intermediate and its applications in drug discovery.
Quantitative Data: Physicochemical Profiling
To ensure that downstream derivatives maintain optimal drug-like properties, the physicochemical profile of this intermediate is strictly aligned with Lipinski’s Rule of Five.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 239.31 g/mol | Highly efficient for fragment-based or modular assembly, leaving ample mass budget for target warheads. |
| LogP (Predicted) | ~2.0 | Balanced lipophilicity; optimal for oral bioavailability and membrane partitioning. |
| H-Bond Donors (HBD) | 1 | Low HBD count favors passive membrane permeability and BBB crossing. |
| H-Bond Acceptors (HBA) | 3 | Sufficient for target protein interaction (e.g., via amide carbonyl hydrogen bonding). |
| TPSA | 57.53 Ų | Excellent for CNS penetration (well below the < 90 Ų threshold for BBB crossing). |
| Rotatable Bonds | 4 | Low conformational entropy penalty upon target binding. |
Experimental Protocols
Protocol A: Self-Validating Amide Coupling Workflow
This protocol details the conjugation of the acetic acid handle to a primary or secondary amine.
Causality behind reagent selection: We utilize HATU and DIPEA rather than standard EDC/HOBt. The electron-withdrawing nature of the N-acyl group can subtly alter the conformational dynamics of the piperidine ring, potentially hindering the acetic acid tail. HATU ensures the instantaneous formation of a highly reactive 7-aza-OBt ester, outcompeting side reactions such as epimerization or off-target dimerization.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N₂, dissolve 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at 0 °C. Add HATU (1.2 eq, 0.6 mmol) in one portion.
-
Nucleophilic Addition: Stir the activation mixture for 10 minutes until a distinct color change (typically pale yellow) indicates active ester formation. Add the target amine (1.1 eq, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
-
Validation Checkpoint (Self-Validating Step): At t = 30 min, sample 5 µL of the reaction mixture into 1 mL of LC-MS grade MeCN. Analyze via LC-MS.
-
Validation Logic: You must observe the disappearance of the intermediate active ester mass ([M+118]+). If this mass persists, the amine is either sterically hindered or degraded. In this event, immediately add an additional 0.5 eq of amine and catalytic DMAP (0.1 eq) to drive the reaction to completion.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Caption: Self-validating experimental workflow for amide coupling using the acetic acid handle.
Protocol B: Decarboxylative Metallaphotoredox Cross-Coupling
For advanced lead optimization, converting the acetic acid moiety into a metabolically stable C(sp³)-C(sp²) bond is often required.
Causality behind experimental design: By converting the native carboxylic acid into a Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI), the molecule is primed for single-electron transfer (SET). Dual iridium/nickel photoredox catalysis allows for the direct coupling of the piperidine-4-methyl radical to an aryl halide, bypassing traditional amide linkages.
Step-by-Step Methodology:
-
RAE Formation: React the intermediate (1.0 eq) with NHPI (1.1 eq) and N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) in DCM at room temperature for 2 hours. Filter the urea byproduct and concentrate to yield the RAE.
-
Photoredox Coupling: In a vial equipped with a Teflon septum, combine the RAE (1.0 eq), aryl bromide (1.5 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and NiCl₂·dtbbpy (5 mol%).
-
Degassing & Irradiation: Dissolve in anhydrous DMA (0.1 M) and add Zn dust (2.0 eq) as a terminal reductant. Sparge with N₂ for 15 minutes. Irradiate with a 450 nm blue LED for 16 hours at room temperature.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The complete consumption of the RAE mass and the emergence of the cross-coupled product confirms the integrity of the photoredox catalytic cycle.
References
- Title: 1484760-45-3_CAS号:1484760-45-3_2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)
- Title: Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR)
- Title: Cas no 180182-07-4 (tert-Butyl 2-(piperidin-4-yl)acetate)
- Title: Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391)
Sources
- 1. 1484760-45-3_CAS号:1484760-45-3_2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid - 化源网 [chemsrc.com]
- 2. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 180182-07-4(tert-Butyl 2-(piperidin-4-yl)acetate) | Kuujia.com [kuujia.com]
amide coupling reaction conditions for 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
An Application Guide to Amide Coupling Reactions for 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid. Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry.[1][2][3] This document delves into the mechanistic underpinnings of common coupling strategies, offers detailed, step-by-step protocols for both carbodiimide and uronium-salt-based methods, and provides a comparative analysis to guide reagent selection. By explaining the causality behind experimental choices and incorporating troubleshooting advice, this guide aims to empower chemists to achieve high-yield, high-purity synthesis of amide derivatives from this sterically demanding substrate.
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of chemical biology and pharmacology, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents.[3] The synthesis of amides via the condensation of a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxylic acid to proceed efficiently under mild conditions.[4][5] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
The choice of coupling reagent and reaction conditions is paramount and depends on factors such as substrate steric hindrance, the risk of racemization at adjacent chiral centers, and the presence of other sensitive functional groups.[1] The subject of this note, 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, presents a moderately hindered carboxylic acid, making the selection of an appropriate and highly efficient coupling methodology critical for success.
Mechanistic Overview of Key Coupling Chemistries
A foundational understanding of the reaction mechanisms is essential for optimizing conditions and troubleshooting suboptimal results. We will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides and aminium/uronium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that facilitate amide bond formation without being incorporated into the final product.[6] The mechanism involves two primary stages:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[4][6][7]
-
Side-Reaction and Suppression: The O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction sequence.[7][8] To prevent this and to minimize potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring efficient amide formation.[4][9]
The primary advantage of using EDC is that its urea byproduct is water-soluble, allowing for simple removal during aqueous workup.[8][10]
Figure 1: Mechanism of EDC/HOBt-mediated amide coupling.
Aminium/Uronium Salt Coupling: The HATU System
Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available, prized for their high efficiency, rapid kinetics, and low rates of racemization, especially with hindered substrates.[11][12]
The mechanism proceeds as follows:
-
Deprotonation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to a carboxylate.[11]
-
Active Ester Formation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[4][11] The 7-azabenzotriazole (OAt) core is more activating than the HOBt core due to the electronic effect of the pyridine nitrogen, which also provides anchimeric assistance during the subsequent coupling step.[13]
-
Nucleophilic Attack: The amine attacks the OAt-active ester to yield the desired amide and release 1-hydroxy-7-azabenzotriazole (HOAt).[11]
Figure 2: A general workflow for amide coupling reactions.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision. The following table provides a summary of common options to assist in this process.
| Reagent Class | Example(s) | Pros | Cons | Best For |
| Carbodiimide | EDC, DCC, DIC | Cost-effective, readily available, water-soluble byproduct (EDC).[8][10] | Risk of N-acylurea formation and racemization without additives,[7][8] DCC byproduct is insoluble and hard to remove.[9][14] | General-purpose couplings, large-scale synthesis, conjugations in aqueous media (EDC).[8] |
| Aminium/Uronium | HATU, HBTU, HCTU | High efficiency, fast reaction rates, low racemization,[11][15] very effective for hindered substrates.[12] | Higher cost, can be sensitive to moisture. | Difficult couplings, sterically hindered substrates, peptide synthesis.[13] |
| Phosphonium | PyBOP, BOP | High reactivity, no guanidinylation side reactions, good solubility.[8][16] | Byproduct (HMPA from BOP) is a suspected carcinogen. | Hindered couplings, situations where aminium reagents cause side reactions. |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amide syntheses.
Materials:
-
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make 0.1-0.5 M solution)
-
Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (e.g., to a concentration of 0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly effective for challenging substrates, including those that are sterically hindered, and generally provides faster reaction times and higher yields.[4]
Materials:
-
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (as listed in Protocol 1)
Procedure:
-
Under an inert atmosphere, add 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup & Isolation: Follow steps 8 and 9 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inadequate activation of the acid.2. Poor nucleophilicity of the amine.3. Degraded coupling reagent or wet solvent.4. Steric hindrance. | 1. Switch to a more powerful coupling reagent (e.g., EDC → HATU).2. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.[17]3. Use fresh, anhydrous solvents and a new bottle of coupling reagent.4. Increase the equivalents of the coupling reagent and amine. |
| Incomplete Reaction | 1. Insufficient equivalents of reagents.2. Reaction time is too short.3. Suboptimal temperature. | 1. Add another portion of coupling reagent and base.2. Allow the reaction to stir for a longer period (up to 24-48h).3. Gently heat the reaction mixture if starting materials are stable. |
| Multiple Byproducts | 1. Side reactions (N-acylurea formation with EDC).2. Epimerization of an adjacent chiral center.3. Reaction with other functional groups. | 1. Ensure an adequate amount of HOBt (or HOAt with HATU) is used.2. Run the reaction at 0°C; use a non-nucleophilic base like DIPEA or 2,4,6-collidine instead of TEA.[8]3. Ensure other nucleophilic groups (e.g., -OH, -SH) are appropriately protected. |
Conclusion
The successful synthesis of amides from 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is readily achievable through the careful selection of coupling reagents and optimization of reaction conditions. For general applications, the EDC/HOBt system offers a reliable and cost-effective solution. For more challenging couplings involving unreactive amines or where speed and efficiency are paramount, HATU is a superior choice. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently generate a diverse library of amide derivatives for applications in drug discovery and development.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Gevorg, S. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Contente, M. L., & Paradisi, F. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. [Link]
-
Talybov, G., & Morzherin, Y. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Aapptec.com. [Link]
- Google Patents. (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
-
Charville, H., et al. (2017). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
ResearchGate. (n.d.). Cyclopentanones I. The Synthesis of 2-Alkyl-4-hydroxy-1-Cyclopentanones and Derivatives. [Link]
-
Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]
-
AAPPTEC. (2021). Carbodiimides and Additives. Aapptec.com. [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. [Link]
-
Allen, C. L., & Williams, J. M. J. (2011). A green chemistry perspective on catalytic amide bond formation. Chemical Society Reviews. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. Knowledge Center Archive - Bachem [bachem.com]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
HPLC method development for analyzing CAS 1484760-45-3
An Application Note and Protocol for the HPLC Analysis of Novel Small Molecules, Using Lansoprazole (CAS 103577-45-3) as a Representative Compound for CAS 1484760-45-3
Abstract
This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of novel small molecules. As the specific physicochemical properties of CAS 1484760-45-3 are not publicly available, this guide will utilize Lansoprazole (CAS 103577-45-3), a well-characterized small molecule pharmaceutical, as a practical exemplar. The principles and systematic workflow detailed herein are universally applicable to new chemical entities where no prior analytical method exists. We will cover analyte characterization, strategic selection of stationary and mobile phases, and a systematic protocol for method screening and optimization. The objective is to establish a reliable, reproducible reversed-phase HPLC (RP-HPLC) method suitable for quantification and purity assessment in a drug development setting.
Guiding Principle: Analyte-First Method Development
The foundation of any successful HPLC method is a thorough understanding of the analyte's physicochemical properties.[1] These characteristics dictate the molecule's behavior in a chromatographic system and guide all subsequent experimental choices. Before any injections are made, a preliminary in-silico or literature-based assessment is critical.
For our representative compound, Lansoprazole, the key properties are summarized below.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₁₆H₁₄F₃N₃O₂S[2] | Indicates a moderately sized small molecule. |
| Molecular Weight | 369.36 g/mol | Suitable for standard HPLC columns; does not require wide-pore media.[3] |
| Structure | Substituted benzimidazole and pyridine rings[2][4] | The presence of aromatic rings suggests strong UV absorbance, making UV detection a viable option. |
| XLogP3 | 2.8[2] | A positive logP value indicates sufficient hydrophobicity for good retention on a reversed-phase column.[5] |
| pKa | Pyridine N: ~3.8, Benzimidazole N-H: ~9.0[4] | The presence of both acidic and basic functional groups means the analyte's ionization state is highly pH-dependent. Mobile phase pH control is critical to achieve reproducible retention and good peak shape.[6][7] |
Strategic Approach to Initial Method Development
Based on the analyte characterization, a logical starting point can be designed. The goal is not immediate perfection but to establish a baseline separation from which to optimize. Reversed-phase liquid chromatography (RPLC) is the dominant mode for pharmaceutical analysis due to its versatility and reliability for molecules of moderate polarity and hydrophobicity.[6]
Selection of Chromatographic Mode and Stationary Phase
Given Lansoprazole's XLogP3 of 2.8, RP-HPLC is the unequivocal choice.[8] The molecule will interact with a non-polar stationary phase and elute with a polar mobile phase.[9]
-
Column Chemistry: A C18 (octadecylsilane) column is the industry workhorse and the most logical starting point.[1][9] It provides strong hydrophobic retention and is suitable for a wide range of analytes.[9]
-
Column Dimensions: A 4.6 x 150 mm column is a standard configuration for method development, offering a good balance between resolution, run time, and solvent consumption.[3]
-
Particle Size: A 5 µm particle size is robust and compatible with standard HPLC systems, while a smaller particle size (e.g., <3 µm) could be considered later for higher efficiency or faster analysis on UHPLC systems.[3]
Mobile Phase and Detector Configuration
The mobile phase is a powerful tool for manipulating selectivity in RP-HPLC.[10]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents.[6] Acetonitrile generally offers lower viscosity (leading to better efficiency) and greater UV transparency at low wavelengths.[7] We will begin with Acetonitrile.
-
Aqueous Phase & pH Control: This is the most critical parameter for Lansoprazole. To ensure consistent retention and avoid peak tailing, the mobile phase pH must be controlled with a buffer.[11] A good practice is to set the pH at least 1-2 units away from the analyte's pKa.[12] With a pyridine pKa of ~3.8, operating at a pH of ~2.5-3.0 will ensure the basic nitrogen is fully protonated and behaves consistently. A phosphate or formate buffer is suitable. For LC-MS compatibility, a volatile buffer like formic acid or ammonium formate would be preferred.[6]
-
Detector Wavelength: A UV-Vis or Diode Array Detector (DAD) is appropriate.[13] An initial DAD scan of the analyte dissolved in the mobile phase will reveal the wavelength of maximum absorbance (λ-max), which provides the best sensitivity for detection.
Caption: HPLC Method Development Workflow
Experimental Protocol: Initial Screening Gradient
This protocol describes a fast gradient screening run designed to determine the approximate retention of the analyte and establish a baseline for optimization.
3.1. Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (reagent grade).
-
Analyte: Lansoprazole reference standard.
-
Glassware: Volumetric flasks, autosampler vials.
3.2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly. This creates a 0.1% formic acid solution with a pH of approximately 2.7.
-
Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.
-
Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
3.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lansoprazole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.
3.4. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard starting column for method development.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent protonation of the analyte.[14] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and efficiency.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection | DAD, 285 nm | Wavelength of maximum absorbance for Lansoprazole. |
| Gradient Program | See Table Below | A wide gradient to find the elution point. |
Gradient Timetable:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Optimization Strategy
The initial screening run provides the critical data needed for optimization. The goal is to adjust the conditions to achieve a symmetric peak (tailing factor < 1.5), sufficient retention (k' between 2 and 10), and a reasonable run time.
Caption: Decision Tree for HPLC Optimization
4.1. Gradient Adjustment If the peak elutes too early (< 5 min), a shallower gradient (e.g., 5-60% B in 20 min) is needed. If it elutes too late (> 15 min), a steeper gradient (e.g., 20-95% B in 15 min) will shorten the run time. The "rule of three" suggests that a 10% change in the organic content of the mobile phase will change the retention factor (k) by approximately threefold.[11]
4.2. Isocratic Method Conversion For routine quality control, an isocratic method is often preferred for its simplicity and robustness. The optimal isocratic mobile phase composition can be estimated from the gradient run. The percentage of organic modifier (%B) at the apex of the eluting peak in the gradient run is a good starting point for isocratic development.
4.3. Final Optimized Method (Example) Following optimization, a final method might look like this:
| Parameter | Optimized Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 45:55 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer, pH 3.0 |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Detection | DAD, 285 nm |
| Run Time | 10 minutes |
| Expected Retention | ~ 6.5 minutes |
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for a novel small molecule, using Lansoprazole as a model compound. By beginning with a thorough characterization of the analyte's physicochemical properties, logical and efficient decisions can be made regarding the selection of the column, mobile phase, and detector settings. The provided protocols for an initial screening gradient and subsequent optimization strategy serve as a reliable template for researchers and drug development professionals, enabling the rapid development of high-quality analytical methods suitable for the stringent requirements of the pharmaceutical industry.
References
- GL Sciences. Reverse Phase HPLC Columns.
- Phenomenex. (2025, June 6).
- Agilent Technologies.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- LCGC International. (2025, November 27).
- LCGC International. (2026, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
- LCGC International. (2026, March 14). Column Selection for Reversed-Phase HPLC.
- Analytical Chemistry. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning.
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Phenomenex. Mobile Phase Selectivity.
- Letter, W. (2016, July 25). Response to "How do we initiate a HPLC Method Development if there is no compendial or Literature availale ?".
- Sigma-Aldrich. Developing HPLC Methods.
- PubChem. Lansoprazole.
- MilliporeSigma.
- ChemicalBook. (2026, February 26). Lansoprazole.
Sources
- 1. labtech.tn [labtech.tn]
- 2. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Lansoprazole | 103577-45-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. aapco.org [aapco.org]
Application Note: 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid as a Privileged Scaffold in Targeted Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry & Library Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of versatile, high-quality building blocks is the primary determinant of a screening library's success. 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (CAS: 1484760-45-3) has emerged as a highly valuable bifunctional scaffold.
The piperidine ring is widely recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility, metabolic stability, and ability to engage in diverse molecular interactions [1]. This specific derivative strategically combines three critical pharmacophoric elements:
-
The Piperidine Core: Acts as a bioisosteric spacer that provides a saturated, three-dimensional architecture, improving the aqueous solubility and pharmacokinetic (PK) profile of the resulting drug candidates.
-
The Cyclopentanecarbonyl Moiety (N-1 position): Provides a sterically bulky, lipophilic domain. In structure-activity relationship (SAR) studies, this cyclopentyl group frequently acts as an anchor, occupying deep hydrophobic pockets in target proteins (such as GPCRs or metabolic enzymes).
-
The Acetic Acid Handle (C-4 position): Serves as a highly reactive, orthogonal synthetic handle. The terminal carboxylic acid allows for rapid parallel synthesis via amide bond formation, enabling the generation of vast libraries of structurally diverse ligands.
Key Applications in Drug Discovery
Development of Metabolic Disease Therapeutics (DGAT Inhibitors)
One of the most prominent applications of this scaffold is in the synthesis of Diacylglycerol Acyltransferase (DGAT) inhibitors. DGAT is a key enzyme in the synthesis of triacylglycerols (TAG), and its inhibition is a major therapeutic strategy for treating obesity, type II diabetes mellitus, and metabolic syndrome. Patent literature (e.g., WO2008141976A1) highlights the use of cyclopentyl-piperidine derivatives to successfully inhibit DGAT activity [2]. The cyclopentyl group mimics the hydrophobic tail of fatty acyl-CoA, while the piperidine-acetic acid extension allows for the attachment of polar head groups to interact with the enzyme's catalytic center.
Antiviral Agents and HIV Inhibitors
Piperidine and pyrrolidine-based compounds are heavily utilized in the development of antiviral therapeutics, particularly HIV entry and protease inhibitors. According to WO2009089659A1, complex piperidine derivatives functionalized with lipophilic rings (like cyclopentyl or phenyl groups) exhibit potent activity against HIV by disrupting viral replication pathways [3]. The acetic acid handle is typically coupled with sulfonamides or complex amines to optimize the binding affinity to the viral target.
Mandatory Visualizations
Synthetic Workflow for Library Generation
Fig 1. High-throughput amide coupling workflow for piperidine-4-acetic acid scaffold derivatization.
Biological Mechanism of Action (DGAT Inhibition)
Fig 2. Mechanism of action for scaffold-derived inhibitors targeting the DGAT lipid synthesis pathway.
Data Presentation
Table 1: Physicochemical & Lipinski Properties of the Scaffold
Understanding the baseline physicochemical properties of the scaffold is critical for predicting the oral bioavailability of the final synthesized library. The scaffold itself strictly adheres to Lipinski's Rule of Five, leaving ample "molecular weight room" for the addition of complex amines.
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 239.31 g/mol | Ideal fragment size (<300 Da); allows for large R-group additions. |
| Hydrogen Bond Donors (HBD) | 1 | Low HBD count promotes excellent membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 3 | Sufficient for target engagement without causing desolvation penalties. |
| Rotatable Bonds | 3 | Low conformational entropy; pre-organized for receptor binding. |
| Topological Polar Surface Area | ~66.4 Ų | Optimal for both systemic circulation and potential CNS penetration. |
Table 2: Optimization of Amide Coupling Conditions
To ensure a self-validating and high-yielding protocol, various coupling reagents were evaluated for this specific sterically hindered carboxylic acid.
| Coupling Reagent | Base | Solvent | Yield (%) | Causality / Observation |
| HATU | DIPEA | DMF | >90% | Optimal. Forms highly reactive 7-azabenzotriazole active ester; overcomes steric hindrance of the piperidine ring. |
| EDC / HOBt | Triethylamine | DCM | 65% | Moderate yield; slower kinetics lead to competitive side reactions. |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 80% | Good alternative for scale-up due to low toxicity and easy water workup. |
Experimental Protocols
Protocol 1: High-Throughput Amide Library Generation (HATU/DIPEA Mediated)
Causality Note: HATU is selected over traditional carbodiimides (like EDC) because it rapidly generates an highly reactive HOAt ester. This is crucial when coupling the acetic acid handle of the piperidine scaffold with sterically hindered or electronically deactivated anilines/amines, ensuring complete conversion in parallel synthesis arrays.
Materials:
-
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (0.1 mmol per well)
-
Diverse Amine Library (0.12 mmol per well)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.15 mmol per well)
-
N,N-Diisopropylethylamine (DIPEA) (0.3 mmol per well)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-activation: To a 96-well synthesis block, add the scaffold (0.1 mmol) dissolved in 0.5 mL anhydrous DMF. Add HATU (0.15 mmol) and DIPEA (0.3 mmol) to each well.
-
Incubation: Agitate the block at room temperature (22°C) for 15 minutes. Validation Check: A color change to pale yellow indicates the successful formation of the active HOAt ester.
-
Coupling: Dispense the respective amine (0.12 mmol) dissolved in 0.2 mL DMF into each well.
-
Reaction: Seal the block and shake at room temperature for 4–6 hours. For unreactive anilines, elevate the temperature to 50°C using a heated shaker block.
-
Quenching & Extraction: Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 1 mL). The organic layers are combined and evaporated under a stream of nitrogen (Genevac).
-
Purification: Re-dissolve the crude products in DMSO and purify via mass-directed preparative HPLC (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
Protocol 2: In Vitro Target Engagement Assay (DGAT Inhibition)
Causality Note: To validate the biological efficacy of the synthesized compounds, a functional enzymatic assay is required. We utilize a radioactive tracer ([14C]-oleoyl-CoA) because it provides the highest sensitivity and signal-to-noise ratio for quantifying triacylglycerol (TAG) formation in microsomal preparations [2].
Step-by-Step Methodology:
-
Microsome Preparation: Isolate microsomes from insect cells overexpressing human DGAT1 or DGAT2. Resuspend in assay buffer (100 mM Tris-HCl, pH 7.4, 20 mM MgCl₂).
-
Compound Pre-incubation: Dispense 1 µL of the test compound (dissolved in DMSO, serial dilutions from 10 µM to 1 nM) into a 96-well plate. Add 40 µL of the microsomal preparation (5 µg protein/well). Incubate for 20 minutes at room temperature to allow compound-target equilibration.
-
Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing 200 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM [14C]-oleoyl-CoA (specific activity 50 mCi/mmol).
-
Catalysis: Incubate the plate at 37°C for exactly 15 minutes.
-
Termination & Extraction: Stop the reaction by adding 50 µL of a stop solution (Isopropanol:Heptane:Water, 80:20:2 v/v/v). Extract the lipids by adding 100 µL of heptane.
-
Quantification: Transfer 50 µL of the upper organic phase (containing the newly synthesized [14C]-TAG) to a scintillation plate. Add scintillation fluid and read on a MicroBeta counter.
-
Data Analysis: Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model. A self-validating control well (DMSO only) must yield maximum CPM, while a known reference inhibitor must establish the assay floor.
References
- World Intellectual Property Organization. "WO2008141976A1 - Diacylglycerol acyltransferase inhibitors.
- World Intellectual Property Organization. "WO2009089659A1 - Pyrollidine-based compounds.
Technical Support Center: Troubleshooting CAS 1484760-45-3 Synthesis
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling the production of CAS 1484760-45-3 (2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid).
To synthesize this molecule with high atom economy and purity, the standard workflow utilizes a two-step sequence: the amide coupling of a protected piperidine precursor (e.g., ethyl 2-(piperidin-4-yl)acetate) with cyclopentanecarboxylic acid, followed by alkaline ester hydrolysis. Below, we dissect the thermodynamic and kinetic pitfalls of this pathway and provide self-validating troubleshooting protocols to eliminate common impurities.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why am I detecting high levels of urea-based impurities in my final product after amidation?
The Causality: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as your coupling reagent, the reaction proceeds via an highly reactive O-acylisourea intermediate. Once aminolysis occurs, the leaving group is a urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea). While EDC is specifically chosen because its byproduct is theoretically water-soluble, incomplete partitioning during aqueous workup is a frequent failure point. The Solution: The dimethylamine moiety on the EDC-urea byproduct must be fully protonated to ensure absolute solubility in the aqueous phase. If your wash is neutral, the byproduct retains organic solubility and will co-elute with your intermediate. Implement a strict 10% citric acid or 1 M HCl wash, ensuring the aqueous layer drops below pH 4 ().
Q2: My LC-MS shows a +28 Da mass peak relative to the target acid. What is the source of this impurity?
The Causality: A +28 Da mass difference (or +14 Da if a methyl ester was used) perfectly matches the mass of an unhydrolyzed ethyl ester intermediate (Ethyl 2-(1-(cyclopentanecarbonyl)piperidin-4-yl)acetate). The steric bulk of the piperidine ring and the newly formed cyclopentyl amide can restrict the trajectory of the hydroxide nucleophile during the final saponification step, leading to incomplete conversion. The Solution: Transition from standard NaOH/MeOH to a LiOH in THF/H₂O solvent system. The lithium cation ( Li+ ) acts as a Lewis acid, coordinating simultaneously with the oxygen atoms of the THF solvent and the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the ester carbonyl, accelerating the nucleophilic attack by the hydroxide ion even in sterically hindered environments ().
Q3: How do I prevent the formation of cyclopentanecarboxylic anhydride during the coupling phase?
The Causality: If the activation of cyclopentanecarboxylic acid outpaces the nucleophilic attack by the piperidine amine, excess carboxylic acid can react with the O-acylisourea intermediate to form a symmetrical anhydride. This is often caused by using a base that is too strong (like TEA or DIPEA), which rapidly deprotonates the acid and floods the system with carboxylate anions. The Solution: Substitute your base with N-methylmorpholine (NMM) . NMM has a lower aqueous pKa (7.38) compared to TEA (10.75). It is basic enough to facilitate the coupling but mild enough to control the rate of carboxylate generation, effectively suppressing symmetrical anhydride formation and improving overall yield ().
Part 2: Quantitative Impurity Profiling
The table below summarizes the critical impurities, their structural origins, mass spectrometric signatures, and the exact process interventions required to eliminate them.
| Impurity Profile | Structural Origin | Detection (LC-MS, ESI+) | Troubleshooting Intervention |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea | EDC coupling byproduct | m/z 172 [M+H]⁺ | Acidic aqueous wash (pH < 4) to protonate the amine moiety. |
| Cyclopentanecarboxylic anhydride | Over-activation of starting acid | m/z 211 [M+H]⁺ | Switch base to NMM; ensure slow addition of coupling reagent. |
| Unhydrolyzed Ethyl Ester | Incomplete saponification | m/z 268 [M+H]⁺ | Shift to LiOH/THF system; increase temperature to 35 °C if needed. |
| Residual Piperidine Precursor | Incomplete amidation | m/z 172 [M+H]⁺ | Add 0.1 eq HOBt to stabilize the activated ester intermediate. |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols contain built-in In-Process Controls (IPCs) that validate the success of the reaction before proceeding to the next step.
Protocol A: Optimized Amide Coupling (Intermediate Synthesis)
-
Initiation: In a clean, dry reactor, dissolve ethyl 2-(piperidin-4-yl)acetate (1.0 eq) and cyclopentanecarboxylic acid (1.05 eq) in anhydrous Dichloromethane (DCM, 10 volumes).
-
Base Addition: Add N-methylmorpholine (NMM, 2.5 eq). Self-Validation Check: Spot the mixture on wet pH paper; it must read ~pH 8 to confirm a basic environment suitable for coupling.
-
Activation: Cool the mixture to 0 °C. Add Hydroxybenzotriazole (HOBt, 0.1 eq) followed by EDC·HCl (1.2 eq) in three equal portions over 15 minutes to prevent thermal spikes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
IPC: Analyze via LC-MS. The reaction is complete when the starting acid peak is <1% AUC.
-
Workup: Quench with 10% aqueous citric acid (5 volumes). Self-Validation Check: Test the aqueous layer; it must be pH < 4. If not, add more citric acid. This guarantees the removal of the EDC-urea byproduct.
-
Isolation: Separate the organic layer, wash with saturated NaHCO₃ (5 volumes) to remove residual acid, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide ester intermediate.
Protocol B: Accelerated Ester Hydrolysis (Final CAS 1484760-45-3 Synthesis)
-
Initiation: Dissolve the amide ester intermediate (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and Water (6 volumes total).
-
Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir vigorously at 25–30 °C.
-
IPC: Monitor by TLC (Eluent: 5% MeOH in DCM). Self-Validation Check: The disappearance of the high-Rf ester spot and the appearance of a baseline-bound carboxylate spot confirms complete hydrolysis.
-
Workup: Concentrate the mixture under reduced pressure to remove THF (do not evaporate to dryness). Dilute the remaining aqueous layer with water (3 volumes) and wash with Ethyl Acetate (3 volumes) to remove any non-polar organic impurities.
-
Precipitation: Cool the aqueous layer to 5 °C and slowly acidify with 1 M HCl. Self-Validation Check: The target product (CAS 1484760-45-3) will precipitate only when the pH drops to ~2-3.
-
Isolation: Extract the precipitated acid with Ethyl Acetate (3 x 5 volumes), dry over Na₂SO₄, and concentrate to yield highly pure 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid.
Part 4: Synthetic Workflow & Impurity Branching
The following diagram maps the critical path of the synthesis, highlighting where off-target branching occurs and which impurities are generated.
Fig 1: Synthetic workflow and impurity branching pathways for CAS 1484760-45-3.
References
-
Title: Acid-Amine Coupling using EDCI Source: Organic Synthesis URL: [Link]
-
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]
-
Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Technical Support Center: Amide Coupling of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
Welcome to the technical support center for the amide coupling of 2-(1-(cyclopentanecarbonyl)piperidin-4-yl)acetic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this specific amide bond formation, ensuring the integrity and success of your experiments.
Introduction
The formation of an amide bond is a cornerstone of medicinal chemistry.[1][2] However, what appears to be a straightforward transformation can be fraught with challenges, including side reactions, low yields, and issues with solubility or purification.[3] The substrate, 2-(1-(cyclopentanecarbonyl)piperidin-4-yl)acetic acid, presents its own set of considerations due to its structure. This guide is designed to provide a systematic approach to overcoming common hurdles in its amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my amide coupling reaction?
Low yields can stem from several factors, including incomplete coupling reactions due to insufficient activation or degraded reagents, steric hindrance from bulky substrates, and aggregation of reactants.[4] It's also possible that purification methods are leading to significant loss of the final product.[4]
Q2: How do I know which coupling reagent is best for my specific amine?
The choice of coupling reagent is critical and depends on the properties of your amine. For sterically hindered or electron-deficient amines, more powerful reagents like HATU or COMU may be necessary.[5] For standard primary or secondary amines, carbodiimides like EDC in combination with an additive are often sufficient and more cost-effective.[5][6] Screening a small selection of reagents is often the most effective approach to identify the optimal conditions.[3]
Q3: I'm observing an unexpected byproduct in my reaction. What could it be?
Unexpected byproducts are common in amide coupling. If you are using a carbodiimide reagent like EDC or DCC, the formation of an N-acylurea is a frequent side reaction.[5][7] If you are using a uronium-based reagent like HBTU or HATU, you might be observing guanidinylation of your amine.[8]
Q4: Can I run my coupling reaction at a higher temperature to speed it up?
While gently heating (e.g., to 40-60 °C) can sometimes improve yields for less reactive coupling partners, it can also increase the rate of side reactions, particularly racemization if your substrate is chiral.[5] Temperature should be optimized carefully.
Troubleshooting Guides
Problem 1: Low or No Product Formation
A lack of product is a common and frustrating issue. This guide will walk you through a logical troubleshooting process.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inefficient Carboxylic Acid Activation | The coupling reagent may not be potent enough to activate the carboxylic acid, or the activated intermediate is unstable and decomposes before reacting with the amine.[5] | Select a more robust coupling reagent. For challenging couplings, consider phosphonium salts (e.g., PyBOP) or newer uronium salts (e.g., HATU, COMU).[3] These reagents are known for their high reactivity and ability to facilitate difficult couplings. |
| Poor Nucleophilicity of the Amine | Amines that are sterically hindered or have electron-withdrawing groups are less reactive and may not efficiently attack the activated carboxylic acid.[5] | Increase the reaction temperature or concentration. Running the reaction at a higher concentration (0.1-0.5 M) or gently heating can help drive the reaction forward.[5] Consider using a more potent coupling reagent as mentioned above. |
| Degraded Reagents | Coupling reagents, especially those that are hygroscopic, can degrade over time, leading to a loss of activity.[4] | Use fresh reagents. If you suspect your coupling reagent has degraded, it's best to use a fresh bottle to ensure optimal performance. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and reaction time can significantly impact the outcome of the reaction. | Optimize your reaction conditions. Aprotic polar solvents like DMF or NMP are generally good choices.[7] The base used should be non-nucleophilic, such as DIPEA or NMM.[7] Reaction times may need to be extended for sluggish couplings. |
Experimental Protocol: Screening Coupling Reagents
-
Set up parallel reactions in small vials.
-
To each vial, add 2-(1-(cyclopentanecarbonyl)piperidin-4-yl)acetic acid (1.0 equiv.) and the amine (1.1 equiv.) in DMF (0.2 M).
-
Add the appropriate base (e.g., DIPEA, 2.0 equiv.).
-
To each vial, add a different coupling reagent (1.1 equiv.):
-
Vial 1: EDC/HOBt
-
Vial 2: HATU
-
Vial 3: PyBOP
-
Vial 4: COMU
-
-
Stir the reactions at room temperature and monitor by LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Compare the product formation across the different conditions to identify the most effective reagent.
Problem 2: Formation of N-acylurea Byproduct with Carbodiimides
When using carbodiimides such as EDC or DCC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and reduces your yield.[5][7][9]
Mechanism of N-acylurea Formation
Caption: Racemization pathway via an oxazolone intermediate.
Mitigation Strategies
-
Choice of Coupling Reagent and Additive: Uronium- and phosphonium-based reagents are generally better at suppressing racemization than carbodiimides alone. [3]The addition of HOBt or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt), is highly recommended to minimize racemization. [10]
-
Base Selection: The choice of base is critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are preferred. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial. [7]
-
Temperature Control: As with other side reactions, maintaining a low reaction temperature is crucial for preserving stereochemical integrity.
Problem 4: Steric Hindrance
The cyclopentanecarbonyl group on the piperidine ring and potentially bulky amine partners can create steric hindrance, slowing down the reaction and leading to low yields. [11][12]
Solutions for Sterically Hindered Couplings
-
High-Potency Coupling Reagents: Reagents like HATU, HCTU, and COMU are known to be effective for coupling sterically demanding substrates. * Acyl Fluoride Formation: An alternative strategy is the in-situ formation of an acyl fluoride from the carboxylic acid. Acyl fluorides are highly reactive and less sterically demanding, which can facilitate coupling with hindered amines. [1]* Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate sluggish reactions by providing efficient and uniform heating, often leading to improved yields and reduced reaction times. [5]
Summary of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. [5] | Can form N-acylurea byproducts; risk of racemization without additives. [5][7]DCC byproduct can be difficult to remove. [13] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency, fast reaction times, reduced racemization. [7] | Can cause guanidinylation of the amine if used in excess. More expensive than carbodiimides. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Excellent for hindered couplings, do not cause guanidinylation. [7] | BOP produces a carcinogenic byproduct (HMPA). [7]Solutions in DMF have moderate stability. |
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). [Link]
-
Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]
-
Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014, September 11). [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). [Link]
-
PMC. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
-
7.4 Racemization Assays. [Link]
-
PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]
-
Journal of the American Chemical Society - ACS Publications. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]
-
3.7 Phosphonium Salts. [Link]
-
PMC. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. [Link]
-
Green Chemistry (RSC Publishing). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. [Link]
-
Rsc.org. (2012, December 19). 8 - Green Chemistry. [Link]
-
ResearchGate. Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]
- Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
On Pattison | THE Philly Sports Website. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. [Link]
-
ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]
-
Org. Synth. 2012, 89, 432. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]
-
Journal of Chemical Education - ACS Publications. (2013, November 14). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]
-
PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
- Google Patents.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. One moment, please... [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. onpattison.com [onpattison.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knowledge Center Archive - Bachem [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chimia.ch [chimia.ch]
- 13. peptide.com [peptide.com]
Technical Support Center: Optimizing HPLC Retention of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for developing a robust HPLC method for the analysis of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid. As a senior application scientist, this resource synthesizes fundamental chromatographic principles with practical, field-tested strategies to overcome common challenges encountered during method development for this and similar polar acidic compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing little to no retention of my compound on a C18 column?
A: Poor retention of polar acidic compounds like 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is common in reversed-phase HPLC.[1] This is due to the analyte's high polarity, especially when the carboxylic acid group is ionized (negatively charged). An ionized analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution. To increase retention, you need to make the analyte more hydrophobic. This is typically achieved by suppressing the ionization of the carboxylic acid group by lowering the pH of the mobile phase.[2][3]
Q2: My peak shape is poor, exhibiting significant tailing. What is the cause and how can I fix it?
A: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase.[4] Residual, un-capped silanol groups on the silica-based stationary phase can be a major contributor to this issue.[5] At mid-range pH, these silanol groups can be ionized and interact with any residual positive charge on your molecule, leading to tailing. Lowering the mobile phase pH can suppress silanol ionization and improve peak shape.[4] Using a high-quality, end-capped column is also recommended.[4]
Q3: I am observing inconsistent retention times between injections. What could be the problem?
A: Fluctuating retention times are often a sign of an unstable mobile phase pH, especially when operating near the pKa of the analyte.[3] Small shifts in pH can significantly alter the degree of ionization of your compound, leading to changes in retention time.[6][7] Ensure your mobile phase is adequately buffered with a suitable buffer system (e.g., phosphate or formate) at a concentration of at least 20 mM to maintain a stable pH.[8]
Q4: When should I consider using an ion-pairing reagent?
A: Ion-pairing chromatography is a powerful technique to enhance the retention of polar, ionizable compounds that are not well-retained by conventional reversed-phase methods.[9][10] If you are unable to achieve adequate retention even after optimizing the mobile phase pH, an ion-pairing reagent can be a good option. For an acidic compound, a positively charged ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. This reagent pairs with the negatively charged analyte, forming a more hydrophobic complex that interacts more strongly with the stationary phase, thereby increasing retention.[9][11]
Troubleshooting and Optimization Guide
Understanding the Analyte: Physicochemical Properties
Initial Method Development: A Step-by-Step Approach
This section provides a systematic workflow for developing a robust HPLC method for your analyte.
Sources
- 1. youtube.com [youtube.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. moravek.com [moravek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. veeprho.com [veeprho.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. helixchrom.com [helixchrom.com]
- 11. youtube.com [youtube.com]
A Comprehensive Guide to the Structural Elucidation of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid: A Comparative Analysis of Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For researchers and scientists working with complex small molecules, such as 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, a robust analytical strategy is paramount. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and offers a comparative perspective on other key analytical techniques.
While a publicly available, experimentally derived NMR spectrum for 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is not available at the time of this publication, this guide will present a detailed, predicted ¹H and ¹³C NMR spectral analysis based on established chemical shift principles and data from analogous structures. This predictive approach serves as a valuable reference for researchers synthesizing or working with this compound.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule with the complexity of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, which features a substituted piperidine ring, a cyclopentanecarbonyl moiety, and an acetic acid side chain, NMR is indispensable for confirming its identity and purity.
The power of NMR lies in its non-destructive nature and the wealth of information that can be gleaned from a suite of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, which reveal proton-proton and proton-carbon correlations, respectively.
Predicted ¹H and ¹³C NMR Spectra of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
The following are predicted ¹H and ¹³C NMR spectra for the title compound. These predictions are based on the analysis of structurally similar fragments reported in the literature and established NMR chemical shift databases.[1][2] The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.[3]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~4.5 - 3.8 | m | 2H | Piperidine H2, H6 (axial) | Protons on the carbons adjacent to the nitrogen in the piperidine ring, deshielded by the amide carbonyl. |
| ~3.0 - 2.8 | m | 1H | Cyclopentyl H1' | The proton on the carbon attached to the carbonyl is deshielded. |
| ~2.8 - 2.5 | m | 2H | Piperidine H2, H6 (equatorial) | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |
| 2.25 | d | 2H | -CH₂COOH | The methylene protons of the acetic acid moiety, adjacent to the piperidine ring. |
| ~2.1 - 1.9 | m | 1H | Piperidine H4 | The proton at the 4-position of the piperidine ring is a complex multiplet due to coupling with adjacent protons. |
| ~1.9 - 1.5 | m | 8H | Cyclopentyl H2', H3', H4', H5' | The methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets. |
| ~1.4 - 1.2 | m | 2H | Piperidine H3, H5 (axial) | Methylene protons on the piperidine ring. |
| ~1.2 - 1.0 | m | 2H | Piperidine H3, H5 (equatorial) | Methylene protons on the piperidine ring. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176.0 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~175.0 | -C=O (amide) | The carbonyl carbon of the cyclopentanecarbonyl amide. |
| ~50.0 | Piperidine C2, C6 | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~43.0 | Cyclopentyl C1' | The carbon of the cyclopentyl group attached to the carbonyl. |
| ~41.0 | -CH₂COOH | The methylene carbon of the acetic acid moiety. |
| ~35.0 | Piperidine C4 | The carbon at the 4-position of the piperidine ring. |
| ~30.0 | Piperidine C3, C5 | The methylene carbons of the piperidine ring. |
| ~29.0 | Cyclopentyl C2', C5' | Methylene carbons of the cyclopentyl ring. |
| ~26.0 | Cyclopentyl C3', C4' | Methylene carbons of the cyclopentyl ring. |
Workflow for NMR-Based Structural Elucidation
The process of confirming the structure of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.
Figure 1. A generalized workflow for the structural elucidation of a small molecule using NMR spectroscopy.
A Comparative Guide to Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation, a comprehensive characterization of a pharmaceutical compound relies on a suite of orthogonal analytical techniques.[4][5] Each method provides unique and complementary information, ensuring a complete picture of the molecule's identity, purity, and properties.
| Technique | Information Provided | Strengths | Limitations | Application to the Target Molecule |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, purity. | Unambiguous structure determination, non-destructive. | Relatively low sensitivity, requires soluble samples. | Primary technique for confirming the covalent structure and assessing isomeric purity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, can be coupled with chromatography (LC-MS, GC-MS). | Provides limited structural information on its own, can cause fragmentation. | Confirms the molecular weight (C₁₃H₂₁NO₃, MW: 239.31) and can be used to identify impurities. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, can be used for solid and liquid samples. | Provides limited information on the overall molecular structure. | Confirms the presence of the carboxylic acid (-OH and C=O stretches) and the amide (C=O stretch). |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification. | High resolving power for separating mixtures, quantitative. | Does not provide structural information directly. | The preferred method for determining the purity of the compound and quantifying it in various matrices.[4] |
| Supercritical Fluid Chromatography (SFC) | Chiral separations, purity. | Fast separations, uses less toxic solvents than HPLC.[5] | Not as widely available as HPLC. | Can be used as an alternative to HPLC for purity analysis and for chiral separations if applicable. |
Comparative Workflow of Analytical Techniques
The selection of an analytical technique is guided by the specific question being asked, from initial structural confirmation to routine purity checks.
Figure 2. A decision-making workflow for the analytical characterization of a new chemical entity.
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
For ¹H NMR: Acquire a spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
For ¹³C NMR: Acquire a spectrum using a proton-decoupled pulse sequence (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Conclusion
The structural elucidation of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR spectroscopy provides the most definitive structural information, techniques such as mass spectrometry, IR spectroscopy, and chromatography are essential for confirming molecular weight, identifying functional groups, and assessing purity. This guide provides researchers with a foundational understanding of the expected NMR spectral features of the title compound and a framework for a comprehensive analytical characterization strategy.
References
-
Wiley Science Solutions. Sigma-Aldrich Library of NMR Spectra. Available from: [Link]
-
NCSU Libraries. Spectra | Chemistry Research | Guides & Recommendations. Available from: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
re3data.org. Spectral Database for Organic Compounds. (2023). Available from: [Link]
-
Frontier Laboratories. 5 Analytical Techniques for Characterizing Unknown Samples. (2022). Available from: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
ACS Publications. Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015). Available from: [Link]
-
Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available from: [Link]
- Google Patents. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Available from: [Link]
- Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
-
MedChemComm (RSC Publishing). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available from: [Link]
-
Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. Available from: [Link]
-
ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025). Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
PubChem. Piperidin-1-yl-acetic acid. Available from: [Link]
-
SpectraBase. Piperidin-1-yl-acetic acid, hydrazide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
High-Resolution Mass Spectrometry Fragmentation Analysis of CAS 1484760-45-3: A Comparative Guide to MS Platforms and Structural Isomers
Executive Summary
In modern drug development, functionalized piperidines serve as critical pharmacokinetic modulators and structural scaffolds. CAS 1484760-45-3 (2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid) is a highly versatile building block. However, its exact mass ( m/z 240.1594 for [M+H]+ ) is identical to several structural isomers, presenting a significant analytical challenge during high-throughput screening and metabolic profiling.
This guide provides an objective comparison of mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—evaluating their performance in characterizing the collision-induced dissociation (CID) fragmentation pattern of CAS 1484760-45-3. Furthermore, we demonstrate how high-resolution MS/MS provides unambiguous structural differentiation between this compound and its exact structural isomer, CAS 436093-17-3.
Mechanistic Causality: Theoretical Fragmentation Pathways
Understanding the causality behind gas-phase fragmentation is essential for robust assay development. Under positive Electrospray Ionization (ESI+), CAS 1484760-45-3 is readily protonated at the highly basic piperidine nitrogen or the amide carbonyl oxygen, yielding a precursor ion at m/z 240.1594.
The dominant fragmentation pathway is driven by the heterolytic cleavage of the N–CO amide bond. As documented in studies of [1], this cleavage is highly favored due to the resonance stabilization of the resulting acylium ion.
For CAS 1484760-45-3, this pathway bifurcates based on charge retention:
-
Charge Retention on the Acyl Group: Yields the cyclopentanecarbonyl cation (acylium ion) at m/z 97.0654.
-
Charge Retention on the Amine: Yields the protonated piperidine-4-acetic acid fragment at m/z 144.1025.
-
Secondary Neutral Loss: The carboxylic acid moiety undergoes a characteristic thermal/collisional loss of water (-18.0106 Da), producing a fragment at m/z 222.1489.
Figure 1: Proposed ESI-MS/MS fragmentation pathways for CAS 1484760-45-3.
Structural Differentiation: CAS 1484760-45-3 vs. Isomeric Alternatives
To objectively evaluate the resolving power of MS/MS, we must compare CAS 1484760-45-3 against its structural isomer, CAS 436093-17-3 (1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid). Both compounds share the identical molecular formula ( C13H21NO3 ) and precursor mass.
The diagnostic differentiation relies entirely on the acylium ion generated during N–CO cleavage:
-
CAS 1484760-45-3 contains a cyclopentyl ring attached to the carbonyl, yielding an acylium ion of C6H9O+ ( m/z 97.0654 ).
-
CAS 436093-17-3 contains a cyclohexyl ring attached to the carbonyl, yielding an acylium ion of C7H11O+ ( m/z 111.0810 ).
This distinct mass shift ( Δ 14.0156 Da, corresponding to a CH2 group) provides an unambiguous diagnostic marker, proving that tandem MS is superior to simple MS1 screening for functionalized piperidines.
Comparative Analysis: MS Platform Performance
Choosing the correct mass spectrometry platform dictates the balance between quantitative sensitivity and qualitative certainty. The following summarizes the performance of three leading architectures when analyzing CAS 1484760-45-3.
Triple Quadrupole (QqQ)
QqQ systems remain the gold standard for targeted pharmacokinetics. By utilizing Multiple Reaction Monitoring (MRM) transitions (e.g., 240.2→97.1 ), QqQ provides unmatched duty cycles and sensitivity. However, its nominal mass resolution ( ∼ 0.7 Da FWHM) cannot distinguish isobaric matrix interferences from the target analyte.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments bridge the gap between speed and resolution. With acquisition rates exceeding 100 Hz, Q-TOFs are ideal for coupling with ultra-narrow UHPLC peaks. They provide high mass accuracy ( ∼ 2 ppm) but often suffer from a limited dynamic range compared to ion-trapping devices.
Orbitrap High-Resolution MS
[2] utilizes Fourier Transform detection to achieve ultra-high resolving power (up to 240,000 FWHM at m/z 200). As noted in comparative assessments of [3], Orbitraps excel in resolving fine isotopic distributions and separating target fragments from complex biological background noise, making them the definitive choice for untargeted metabolite identification.
Data Presentation: Quantitative Comparison
Table 1: Exact Mass and Diagnostic Fragments for Isomer Differentiation
| Compound | Precursor Ion [M+H]+ | Acylium Fragment | Amine Fragment | Diagnostic Neutral Loss |
| CAS 1484760-45-3 | 240.1594 | 97.0654 | 144.1025 | 222.1489 (- H2O ) |
| CAS 436093-17-3 | 240.1594 | 111.0810 | 130.0868 | 222.1489 (- H2O ) |
Table 2: MS Platform Performance Matrix for CAS 1484760-45-3 Analysis
| Feature | Triple Quadrupole (QqQ) | Q-TOF HRMS | Orbitrap HRMS |
| Resolving Power (FWHM) | ∼ 1,000 (Nominal) | 40,000 – 60,000 | 120,000 – 240,000 |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | < 1 ppm |
| Linear Dynamic Range | 5–6 logs | 3–4 logs | 4–5 logs |
| Primary Use Case | Targeted PK Quantitation | Fast LC Screening | Definitive Structural ID |
Experimental Protocols: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and internal standard normalization to rule out false positives and matrix suppression.
Step 1: Sample Preparation & Quality Control
-
Stock Solution: Dissolve CAS 1484760-45-3 in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.
-
Working Dilution: Dilute to 100 ng/mL in initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Internal Standard (IS): Spike samples with 50 ng/mL of a deuterated analog or structurally similar stable isotope to monitor ESI ionization efficiency.
-
Self-Validation Check: Prepare a matrix blank (solvent + IS only) to ensure no carryover or background contamination exists at m/z 240.1594.
Step 2: UHPLC Separation
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic stationary phase efficiently retains the cyclopentyl and piperidine moieties, while the 1.7 µm particles provide sharp peak shapes to minimize ion suppression.
-
Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state required for ESI+).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 3: MS/MS Acquisition (Orbitrap/Q-TOF)
-
Source Parameters: Set ESI voltage to +3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arb units.
-
Data-Dependent Acquisition (DDA): Acquire a Full MS1 scan (Resolution: 120,000) followed by Top-5 MS2 scans (Resolution: 30,000).
-
Collision Energy: Apply a normalized collision energy (NCE) ramp of 20, 30, and 40 eV to capture both the fragile water loss and the higher-energy N–CO bond cleavage.
Figure 2: Comparative LC-MS/MS experimental workflow for piperidine derivatives.
References
-
Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
Title: Orbitrap Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]
A Senior Application Scientist's Guide to Validating the Chiral Purity of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic Acid Derivatives
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety profile. For molecules such as 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid and its derivatives, which possess a chiral center, the seemingly subtle difference between enantiomers can lead to profound variations in their pharmacological and toxicological properties. Therefore, the robust validation of chiral purity is an indispensable component of the drug development process, mandated by regulatory bodies and guided by the principles of quality by design.
This guide provides an in-depth comparison of the primary analytical techniques for the validation of the chiral purity of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid derivatives. Drawing upon established methodologies for structurally related piperidine compounds, this document offers a practical framework for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. We will delve into the theoretical underpinnings, practical considerations, and comparative performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) with chiral additives.
The Imperative of Chiral Purity in Piperidine-Based Therapeutics
The piperidine moiety is a prevalent scaffold in a multitude of approved pharmaceutical agents, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for diverse biological targets. The introduction of a chiral center, as is the case in 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, necessitates a thorough investigation of the properties of each enantiomer. It is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies such as the FDA and EMA require stringent control over the enantiomeric composition of chiral drug substances.[1]
Comparative Analysis of Chiral Separation and Characterization Techniques
The selection of an analytical method for validating chiral purity is a multifaceted decision, balancing the need for accuracy, precision, sensitivity, and throughput with practical considerations such as instrument availability and sample properties. The following sections provide a comparative overview of the most pertinent techniques for the analysis of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid derivatives.
Chromatographic Approaches: The Workhorses of Chiral Analysis
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted technique for the separation and quantification of enantiomers in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
-
Expertise & Experience: For piperidine-based structures, polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), have demonstrated broad applicability and success.[3][4] The choice of mobile phase is critical; normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity, while reversed-phase conditions (e.g., water/acetonitrile/methanol with additives) offer compatibility with aqueous samples. For acidic analytes like the target molecule, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid group and silanol groups on the stationary phase.[3]
-
Trustworthiness: A well-developed chiral HPLC method is highly reproducible and can be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, and precision. The use of a photodiode array (PDA) or UV detector allows for the straightforward quantification of enantiomeric excess.
-
Authoritative Grounding: The use of polysaccharide-based CSPs for the separation of a wide range of chiral compounds, including those with piperidine scaffolds, is extensively documented in peer-reviewed literature and application notes from leading chromatography suppliers.[3][4]
Illustrative HPLC Experimental Protocol for a Piperidine Acetic Acid Derivative
Caption: Workflow for chiral HPLC analysis.
2. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering significant advantages in terms of speed, solvent consumption, and cost.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar organic co-solvent (modifier).
-
Expertise & Experience: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration compared to liquid chromatography, leading to significantly shorter analysis times.[6] Polysaccharide-based CSPs are also the most commonly used and effective stationary phases in SFC. The addition of additives to the co-solvent, such as acids for acidic compounds, is also a common practice to improve peak shape and selectivity.[6]
-
Trustworthiness: Modern SFC systems provide excellent reproducibility and are amenable to validation. The compatibility of SFC with mass spectrometry (MS) provides an additional layer of specificity and sensitivity, which can be particularly useful for complex matrices or low-level impurity detection.
-
Authoritative Grounding: The benefits of SFC for high-throughput chiral analysis in the pharmaceutical industry are well-documented, with numerous studies demonstrating its superiority over HPLC in terms of speed and efficiency for a wide range of compounds.[5][7]
Illustrative SFC Experimental Protocol for a Piperidine Derivative
Caption: Workflow for chiral SFC analysis.
Electrophoretic Technique: High Efficiency for Charged Analytes
3. Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
-
Expertise & Experience: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE.[8][9] For an acidic compound like 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid, anionic cyclodextrins such as sulfated or carboxymethylated beta-cyclodextrins are often effective. The pH of the BGE is a critical parameter that affects both the charge of the analyte and the complexation with the chiral selector.
-
Trustworthiness: CE methods offer extremely high separation efficiency, low sample and reagent consumption, and rapid method development. Validation of chiral CE methods for pharmaceutical analysis has been successfully demonstrated.[8]
-
Authoritative Grounding: The application of CE with various types of cyclodextrins for the chiral separation of a wide range of pharmaceuticals is well-established in the scientific literature.[8][10]
Illustrative CE Experimental Protocol for an Acidic Chiral Compound
Caption: Workflow for chiral CE analysis.
Spectroscopic Methods: Probing Chirality at the Molecular Level
4. Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
-
Expertise & Experience: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. This technique is particularly valuable as it does not require crystallization of the compound, which can be a significant bottleneck.
-
Trustworthiness: VCD is a non-destructive technique and has become a reliable method for the unambiguous determination of absolute stereochemistry.[11][12]
-
Authoritative Grounding: The application of VCD for the structural elucidation of complex chiral molecules, including pharmaceuticals, is increasingly reported in high-impact journals.[12]
5. Nuclear Magnetic Resonance (NMR) with Chiral Additives
NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
-
Expertise & Experience: Chiral solvating agents, such as chiral crown ethers or cyclodextrins, form diastereomeric complexes with the enantiomers in solution, leading to the resolution of formerly equivalent signals in the NMR spectrum.[13][14] For piperidine derivatives, chiral crown ethers have been shown to be effective.[13][14] The integration of the separated signals allows for the quantification of the enantiomeric ratio. Chiral derivatizing agents react with the enantiomers to form covalent diastereomers, which can then be distinguished by standard NMR.
-
Trustworthiness: NMR is an inherently quantitative technique, and with proper validation, it can provide accurate and precise measurements of enantiomeric excess.
-
Authoritative Grounding: The use of chiral auxiliaries in NMR for the determination of enantiomeric purity is a well-established method described in numerous organic chemistry textbooks and research articles.[13][14][15]
Quantitative Comparison of Analytical Techniques
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | VCD | Chiral NMR |
| Principle | Differential partitioning on a chiral stationary phase | Differential partitioning on a CSP using a supercritical fluid mobile phase | Differential migration in an electric field with a chiral selector in the BGE | Differential absorption of left and right circularly polarized IR light | Formation of diastereomeric species with a chiral auxiliary leading to distinct NMR signals |
| Primary Use | Quantification of enantiomeric excess, preparative separation | High-throughput screening, preparative separation | Quantification of enantiomeric excess, especially for charged molecules | Determination of absolute configuration | Quantification of enantiomeric excess |
| Advantages | Robust, versatile, widely available, well-established | Very fast, low solvent consumption, "green" chemistry, MS compatible | High efficiency, low sample/reagent consumption, rapid method development | No crystallization needed, unambiguous absolute configuration | Non-destructive, quantitative, relatively fast for screening |
| Limitations | Slower than SFC, higher solvent consumption | Higher initial instrument cost | Lower sensitivity than HPLC, less suitable for neutral compounds | Requires quantum chemical calculations, relatively high sample concentration needed | Lower sensitivity than chromatographic methods, may require specialized chiral auxiliaries |
| Typical Sample Req. | µg to mg | µg to mg | ng to µg | mg | mg |
| Throughput | Moderate | High | High | Low | Moderate to High |
Conclusion
The validation of chiral purity for 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid derivatives is a critical aspect of their development as potential therapeutic agents. This guide has provided a comparative overview of the key analytical techniques available for this purpose. For routine quality control and quantification of enantiomeric excess, chiral HPLC and SFC are the methods of choice, with SFC offering significant advantages in speed and sustainability. Chiral CE presents a high-efficiency alternative, particularly for this acidic molecule. For the unambiguous determination of absolute configuration, VCD is an unparalleled tool. Chiral NMR serves as a valuable complementary technique for quantitative analysis.
The optimal analytical strategy will likely involve a combination of these techniques: chromatographic methods for routine purity testing and quantification, and VCD for the definitive assignment of the absolute stereochemistry early in the development process. By understanding the principles, advantages, and limitations of each method, researchers can design a robust and scientifically sound approach to ensure the stereochemical integrity of their drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
-
Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9178–9182. [Link]
-
Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed, 17109544. [Link]
-
Bogaerts, J., Bultinck, P., & Herrebout, W. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Physical Chemistry Chemical Physics, 25(20), 14041-14051. [Link]
-
Bogaerts, J., Bultinck, P., & Herrebout, W. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? ResearchGate. [Link]
-
Petrovic, A. G., et al. (2012). Absolute Configuration of a Cyclic Dipeptide Reflected in Vibrational Optical Activity: Ab Initio and Experimental Investigation. The Journal of Physical Chemistry A, 116(8), 2067–2076. [Link]
-
Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-620. [Link]
-
Merten, C. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry, 84(10), 5839–5850. [Link]
-
Fejos, I., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(17), 5271. [Link]
-
Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
De Koster, C. G., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe, 28(10), 574-583. [Link]
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. [Link]
-
Scriba, G. K. (2009). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. Chromatography Online. [Link]
-
Sänger-van de Griend, C. E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy, 214. [Link]
-
Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons. [Link]
-
Request PDF. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
De Koster, C., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]
-
Guttman, A., & Aturki, Z. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4786. [Link]
-
Juvancz, Z., & Iványi, R. (2021). Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 580-594. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Alexander, A., et al. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Regalado, E. L., & Welch, C. J. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. [Link]
- Google Patents. (n.d.). EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)
- Google Patents. (n.d.).
-
Li, Y., et al. (2025, October 7). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry. [Link]
-
European Patent Office. (n.d.). EP 0838448 A1 - Process for the separation of a mixture of enantiomers. [Link]
-
Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13(9), 866-873. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fagg.be [fagg.be]
- 8. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis | MDPI [mdpi.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
